Copper(I) 3-methylsalicylate
Overview
Description
Mechanism of Action
Target of Action
Copper(I) 3-methylsalicylate, also known as CuMeSal, is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions, where it facilitates the formation of bonds.
Mode of Action
This compound interacts with its targets by facilitating various chemical reactions. It is known to catalyze reactions such as carbon-carbon bond formation, oxidative arylthiation, reductive cross-coupling, oxidation reactions, and reductive amination .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature of the reaction environment can affect the rate at which this compound catalyzes reactions . Furthermore, the presence of other substances in the reaction mixture can also impact the effectiveness of this compound as a catalyst.
Biochemical Analysis
Biochemical Properties
Copper(I) 3-methylsalicylate plays a significant role in biochemical reactions, primarily as a catalyst. It is involved in carbon-carbon bond formation, oxidative arylthiation, reductive cross-coupling, oxidation reactions, and reductive amination . The compound interacts with various enzymes and proteins, facilitating these reactions. For instance, it can act as a catalyst in oxidative arylthiation, where it interacts with aryl halides and thiols to form aryl sulfides. The nature of these interactions is typically through coordination bonds between the copper center and the reacting molecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as an effective catalyst without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including gastrointestinal upset, mucosal ulceration, and altered hemostasis . These adverse effects are primarily due to the compound’s ability to disrupt cellular processes and induce oxidative stress.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to copper metabolism. The compound interacts with enzymes and cofactors involved in copper homeostasis, such as ATP7A and ATP7B, which are responsible for copper transport and distribution within cells . These interactions can influence the overall metabolic flux and levels of metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to metallothioneins, which sequester excess copper ions and prevent toxicity . Additionally, it can interact with copper chaperones, such as Atox1, which facilitate its transport to specific cellular compartments.
Preparation Methods
Copper(I) 3-methylsalicylate can be synthesized through various methods. One common synthetic route involves the reaction of copper(I) salts with 3-methylsalicylic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Copper(I) 3-methylsalicylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) derivatives.
Reduction: It can be reduced back to copper(I) from copper(II) states.
Substitution: The salicylate ligand can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Copper(I) 3-methylsalicylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Copper(I) 3-methylsalicylate can be compared with other copper(I) coordination compounds, such as:
- Copper(I) thiophene-2-carboxylate
- Copper(I) bromide dimethyl sulfide complex
- Copper(I) iodide
- Copper(I) acetate
These compounds share similar properties, such as acting as catalysts in organic synthesis. this compound is unique due to its specific ligand structure, which imparts distinct reactivity and stability characteristics .
Properties
IUPAC Name |
2-carboxy-6-methylphenolate;copper(1+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Cu/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPQOSMKJDPRID-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)[O-].[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7CuO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715753 | |
Record name | Copper(1+) 2-carboxy-6-methylphenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326477-70-7 | |
Record name | Copper(1+) 2-carboxy-6-methylphenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 326477-70-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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